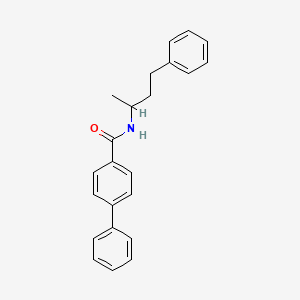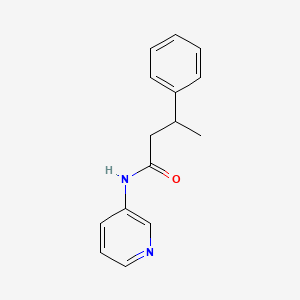
N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide, also known as Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed to treat obesity and related metabolic disorders. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. Rimonabant acts on the endocannabinoid system, which regulates appetite, energy balance, and lipid metabolism.
Mecanismo De Acción
N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide acts as a selective antagonist of the cannabinoid receptor type 1 (CB1), which is primarily located in the central nervous system and regulates appetite and energy balance. By blocking the CB1 receptor, N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide reduces the activity of the endocannabinoid system, leading to decreased food intake, increased energy expenditure, and improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide has been shown to have several biochemical and physiological effects, including decreased food intake, increased energy expenditure, and improved glucose and lipid metabolism. It has also been found to reduce the levels of several inflammatory markers, such as C-reactive protein and interleukin-6, which are associated with obesity and related metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide as a research tool is its specificity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its use in lab experiments is limited by its potential side effects, such as anxiety and depression, which can confound the interpretation of results. Additionally, N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide has been withdrawn from the market due to its association with increased risk of psychiatric adverse events.
Direcciones Futuras
Despite its withdrawal from the market, N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide continues to be a subject of research interest for its potential therapeutic effects in various conditions. Future research may focus on developing more selective CB1 receptor antagonists with fewer side effects, as well as investigating the role of the endocannabinoid system in other physiological processes beyond appetite and energy balance. Additionally, N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide may serve as a model compound for the development of novel drugs that target the endocannabinoid system for therapeutic purposes.
Aplicaciones Científicas De Investigación
N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide has been extensively studied in the context of obesity and related metabolic disorders. It has been shown to reduce body weight, improve insulin sensitivity, and decrease plasma triglyceride levels in both animal and human studies. N-(1-methyl-3-phenylpropyl)-4-biphenylcarboxamide has also been investigated for its potential therapeutic effects in other conditions, such as addiction, anxiety, and depression.
Propiedades
IUPAC Name |
4-phenyl-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-18(12-13-19-8-4-2-5-9-19)24-23(25)22-16-14-21(15-17-22)20-10-6-3-7-11-20/h2-11,14-18H,12-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGWGKJLYWDPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-methylpyridin-2-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3975533.png)
![2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3975536.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3975545.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B3975549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3975553.png)
![N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)-N'-phenylurea](/img/structure/B3975558.png)
![N~1~-(tert-butyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3975560.png)

amine](/img/structure/B3975581.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3975588.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methylbutanamide](/img/structure/B3975601.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3975612.png)
![N-methyl-N-[(2-methylpyridin-4-yl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B3975622.png)
